molecular formula C13H15N5O2 B2469453 4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol CAS No. 313519-69-6

4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol

Cat. No.: B2469453
CAS No.: 313519-69-6
M. Wt: 273.296
InChI Key: MBCPDYAOIFEIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a phenylamino group, and a triazin-2-ol core

Scientific Research Applications

4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol typically involves the reaction of 4-morpholine with 6-phenylamino-1,3,5-triazine-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-ol stands out due to its triazin-2-ol core, which imparts unique chemical and biological properties.

Properties

IUPAC Name

6-anilino-4-morpholin-4-yl-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-13-16-11(14-10-4-2-1-3-5-10)15-12(17-13)18-6-8-20-9-7-18/h1-5H,6-9H2,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCPDYAOIFEIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)NC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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